2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde
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Overview
Description
2-(7-Oxabicyclo[221]heptan-2-yl)acetaldehyde is a bicyclic compound featuring an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis isomer can be isomerized into the more stable trans isomer using metallic sodium. This intermediate can then undergo further reactions to form the desired oxabicycloheptane structure.
Chemical Reactions Analysis
Types of Reactions
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxabicycloheptane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetic acid.
Reduction: Formation of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanol.
Substitution: Formation of various substituted oxabicycloheptane derivatives.
Scientific Research Applications
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde exerts its effects involves interactions with various molecular targets. The oxabicycloheptane ring system can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A parent compound with similar structural features but lacking the aldehyde group.
Cantharidin: A natural product with a similar bicyclic structure and known biological activity.
Norcantharidin: A derivative of cantharidin with modified biological properties.
Uniqueness
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde is unique due to the presence of the aldehyde group, which allows for additional chemical reactivity and potential applications in synthesis and drug design. Its bicyclic structure also provides a rigid framework that can be exploited for stereoselective synthesis and molecular recognition.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H12O2/c9-4-3-6-5-7-1-2-8(6)10-7/h4,6-8H,1-3,5H2 |
InChI Key |
OMJNRWBLDPMGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)CC=O |
Origin of Product |
United States |
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